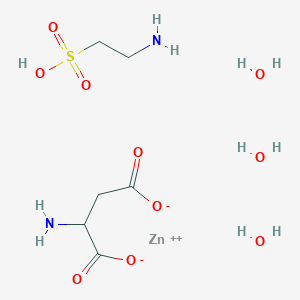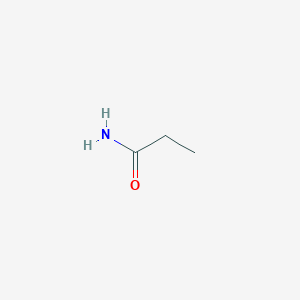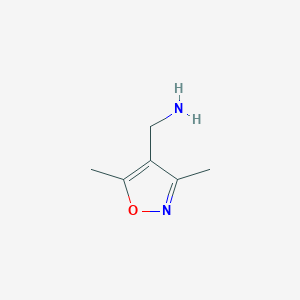
Taurizine
Übersicht
Beschreibung
Taurine, also known as 2-aminoethanesulfonic acid, is a non-proteinogenic naturally occurring amino sulfonic acid that is widely distributed in animal tissues . It is a major constituent of bile and can be found in the large intestine, and accounts for up to 0.1% of total human body weight . Taurine is named after Latin taurus (cognate to Ancient Greek ταῦρος, taûros) meaning bull or ox, as it was first isolated from ox bile in 1827 .
Synthesis Analysis
Synthetic taurine is obtained by the ammonolysis of isethionic acid (2-hydroxyethanesulfonic acid), which in turn is obtained from the reaction of ethylene oxide with aqueous sodium bisulfite . A direct approach involves the reaction of aziridine with sulfurous acid .
Molecular Structure Analysis
Taurine exists as a zwitterion H3N+CH2CH2SO− 3, as verified by X-ray crystallography . The sulfonic acid has a low pKa ensuring that it is fully ionized to the sulfonate at the pHs found in the intestinal tract .
Chemical Reactions Analysis
Taurine plays an essential role in metabolism and digestion, as it helps the liver to create bile salts . Bile salts help break down fatty acids in the intestines .
Physical And Chemical Properties Analysis
Taurine is a colorless or white solid with a chemical formula of C2H7NO3S and a molar mass of 125.14 g/mol . It has a density of 1.734 g/cm3 (at −173.15 °C) and melts at 305.11 °C (581.20 °F; 578.26 K) .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease and Neurodegenerative Disorders
A significant focus of scientific research on Taurizine (referred to as Tau in the literature) is its role in neurodegenerative diseases, particularly Alzheimer's disease. Tau is recognized as a key driver of disease progression in Alzheimer's and other neurodegenerative diseases. The abnormal hyperphosphorylation of tau leads to neurofibrillary tangles, a hallmark of Alzheimer's, and is linked to neurodegeneration and dementia. Research has made strides in understanding tau pathogenic pathways and is exploring novel diagnostic and therapeutic strategies targeting tau. Sophisticated preclinical models and advancements in tau PET imaging and fluid biomarkers offer new opportunities to understand tau biology and accelerate the development of tau therapeutics (Holtzman et al., 2016).
Mental Health Research
Taurizine (referred to as Tau in the studies) has been used in the context of mental health research as well. The Treatment as Usual (TAU) control practices, while not directly related to the chemical properties of Taurizine, show its involvement in research designs, particularly in studying the effectiveness of mental health interventions. The use of TAU as a control condition poses challenges in maintaining scientific rigor and meeting ethical standards in experiments on human subjects. This practice is significant in research design and ethics, especially in studies like the PROSPECT (Prevention of Suicide in Primary Care Elderly – Collaborative Trial), which aims to determine the impact of placing a depression health specialist in primary care practices on rates of depression and suicidal ideation (Reynolds et al., 2001).
Single-Subject Experimental Research
Taurizine is also referenced in the context of single-subject experimental research (SSER), particularly in the development and application of effect size indices used to determine treatment effects. Methods like Tau-U are described as important for evaluating the effectiveness of treatments in fields like special education and applied behavior analysis. These indices serve as interpretation aids in SSER and are critical for including such studies in meta-analyses of evidence-based practices (Rakap et al., 2015).
Environmental and Work-Place Stress Research
Studies have also explored the role of Taurizine in the context of environmental and workplace stress, particularly focusing on how stress produces chemicals that can damage genetic material within cells. The research aims to understand inter-individual differences in DNA repair and the mechanisms through which maximizing repair can lead to prolonged health. This research provides insights into biochemical mechanisms and regulation of DNA repair systems, with implications for clinical interventions and therapeutic responses (Kerbel, 2018).
Eigenschaften
IUPAC Name |
zinc;2-aminobutanedioate;2-aminoethanesulfonic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.C2H7NO3S.3H2O.Zn/c5-2(4(8)9)1-3(6)7;3-1-2-7(4,5)6;;;;/h2H,1,5H2,(H,6,7)(H,8,9);1-3H2,(H,4,5,6);3*1H2;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDSRNOXXLJCFS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N.C(C(C(=O)[O-])N)C(=O)[O-].O.O.O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2O10SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926566 | |
| Record name | Zinc 2-aminobutanedioate--2-aminoethane-1-sulfonic acid--water (1/1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taurizine | |
CAS RN |
130007-55-5 | |
| Record name | Taurizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130007555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc 2-aminobutanedioate--2-aminoethane-1-sulfonic acid--water (1/1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















